Clobenzepam hydrochloride

Description

Historical Context of Benzodiazepine (B76468) Discovery and Early Academic Research

The journey of benzodiazepines began as pharmaceutical companies sought safer alternatives to barbiturates and meprobamate, which were the common tranquilizers in the mid-20th century but were burdened with risks of dangerous overdose and addiction. benzoinfo.combjmp.orgcambridge.org In the mid-1950s, Leo Sternbach, a chemist at the Swiss pharmaceutical company Hoffmann-La Roche, was tasked with developing a "me-too" drug similar to meprobamate. nih.gov

Sternbach's work led him to investigate a class of compounds he had synthesized years earlier and set aside, initially finding no biological action. ilae.org In 1955, during a lab cleanup, a colleague brought his attention to these previously shelved chemicals. landmarkrecovery.comresearchgate.net Upon testing, one compound, initially called methaminodiazepoxide, showed potent sedative, muscle relaxant, and anticonvulsant effects in animal trials. bjmp.orgilae.org This serendipitous discovery marked the synthesis of the first benzodiazepine. nih.govresearchgate.net

Patented in 1958 and approved for medical use in 1960, this compound was marketed as chlordiazepoxide (Librium). nih.govwikipedia.orgnih.gov Its launch was met with enthusiasm by physicians, as it appeared to have a better safety profile, particularly a lack of respiratory depression, compared to the barbiturates it was designed to replace. nih.govresearchgate.net The success of chlordiazepoxide spurred further research and molecular modification. nih.gov This led to the introduction of diazepam (Valium) in 1963, which quickly surpassed chlordiazepoxide in popularity and by the late 1970s, benzodiazepines were the most prescribed medications globally. nih.govnih.govwikipedia.org

Early academic research focused on understanding the mechanism of action, which remained unclear for about 15 years. bjmp.orgnih.gov It wasn't until the mid-1970s that researchers discovered the drugs work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at a specific receptor complex in the central nervous system, now known as the GABA-A receptor. bjmp.orgnih.govnih.gov This discovery fueled a revolution in biological psychiatry and led to the synthesis of thousands of related compounds. ilae.orgnih.gov

| Key Milestone | Year | Description |

| First Synthesis | 1955 | Leo Sternbach at Hoffmann-La Roche synthesizes the first benzodiazepine, chlordiazepoxide. benzoinfo.combjmp.org |

| Patent Filed | 1958 | Chlordiazepoxide is patented. wikipedia.orgnih.gov |

| Market Approval | 1960 | Chlordiazepoxide (Librium) is approved for medical use. nih.govwikipedia.org |

| Second Major Compound | 1963 | Diazepam (Valium) is marketed by Hoffmann-La Roche. nih.govinvent.org |

| Mechanism Discovery | mid-1970s | The potentiation of GABA at the GABA-A receptor is identified as the mechanism of action. bjmp.orgnih.gov |

| Peak Prescription | 1977 | Benzodiazepines become the most prescribed class of drugs worldwide. nih.govwikipedia.org |

Classification of Clobenzepam (B72821) Hydrochloride within Benzodiazepine Structural Groups

The term "benzodiazepine" describes a core chemical structure composed of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. wikipedia.orgub.edu Different benzodiazepine drugs feature various side groups attached to this central structure, which influence their binding to the GABA-A receptor and thus modulate their pharmacological properties. wikipedia.orgub.edu

Benzodiazepines can be classified into several structural sub-groups. unodc.org A primary classification distinguishes between the "classical" 5-aryl-1,4-benzodiazepines, such as diazepam and clonazepam, and other variations where additional rings are fused to the benzodiazepine nucleus. ub.eduoup.com Examples of these fused-ring structures include triazolobenzodiazepines (e.g., alprazolam) and imidazolobenzodiazepines (e.g., midazolam), which are characterized by a triazole or imidazole (B134444) ring, respectively, fused to the diazepine ring. ub.eduoup.com

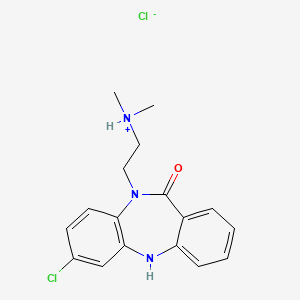

Clobenzepam hydrochloride belongs to a different structural class known as the dibenzo[b,e] nih.govwikipedia.orgdiazepines. Its chemical name is 5,10-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-11H-dibenzo(b,e)(1,4)diazepin-11-one, hydrochloride. ontosight.ai This structure is tricyclic, featuring a central diazepine ring fused between two benzene rings. This distinguishes it from the classical bicyclic 1,4-benzodiazepine (B1214927) structure. Some research has also noted its antihistaminic properties, which may be related to its distinct structure. ncats.iohud.ac.uk

| Structural Group | Core Structure Description | Example Compound(s) |

| 1,4-Benzodiazepines | A benzene ring fused to a 1,4-diazepine ring. ub.eduunodc.org | Diazepam, Chlordiazepoxide, Clonazepam wikipedia.orgmedlink.com |

| Triazolobenzodiazepines | A triazole ring is fused to the 1,4-diazepine ring structure. unodc.orgmedlink.com | Alprazolam, Estazolam medlink.com |

| Imidazolobenzodiazepines | An imidazole ring is fused to the 1,4-diazepine ring structure. unodc.orgmedlink.com | Midazolam, Climazolam medlink.com |

| Dibenzo[b,e] nih.govwikipedia.orgdiazepines | A central diazepine ring is fused between two benzene rings. | Clobenzepam ontosight.ai |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has explored its unique chemical structure and resulting pharmacological profile. The primary mechanism of action identified is consistent with the broader benzodiazepine class: it acts as a positive allosteric modulator of GABA-A receptors. ontosight.ai This binding enhances the inhibitory effects of the neurotransmitter GABA in the brain. ontosight.ai

Investigations into its pharmacology have noted that clobenzepam possesses anxiolytic, anticonvulsant, muscle relaxant, and sedative properties, which are characteristic effects of benzodiazepine compounds. ontosight.ai However, some studies have also highlighted its antihistaminic properties, a feature not universally prominent across all benzodiazepines. ncats.iohud.ac.uk

Research on the metabolism of similar benzodiazepines, such as clonazepam, has shown extensive processing by liver enzymes, particularly the cytochrome P450 family (like CYP3A). nih.govdrugbank.comfda.gov The process typically involves the reduction of nitro groups, hydroxylation, and acetylation to form various metabolites that are then excreted. drugbank.comfda.gov While specific metabolic pathways for clobenzepam are less detailed in widely available literature, the general principles of benzodiazepine metabolism provide a likely framework. The hydrochloride salt form of the compound is a standard formulation for pharmaceutical stability and delivery. fda.gov

| Research Area | Key Findings for this compound |

| Chemical Synthesis | Prepared as a hydrochloride salt for stability. fda.gov Belongs to the dibenzo[b,e] nih.govwikipedia.orgdiazepine structural class. ontosight.ai |

| Mechanism of Action | Functions as a positive allosteric modulator of the GABA-A receptor, enhancing GABA's inhibitory effects. ontosight.ai |

| Pharmacological Profile | Exhibits anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. ontosight.ai Research has also identified antihistaminic effects. ncats.iohud.ac.uk |

Structure

3D Structure of Parent

Properties

CAS No. |

2726-03-6 |

|---|---|

Molecular Formula |

C17H19Cl2N3O |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

2-(2-chloro-6-oxo-11H-benzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H18ClN3O.ClH/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22;/h3-8,11,19H,9-10H2,1-2H3;1H |

InChI Key |

AURYFRZDONQWIG-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Clobenzepam Hydrochloride and Analogues

Classical and Contemporary Synthesis Routes

The synthesis of the dibenzo[b,e] Current time information in Bangalore, IN.naarini.comdiazepin-11-one scaffold, the central structure of clobenzepam (B72821), can be achieved through various classical and modern synthetic routes. These methods often involve the formation of a key C-N bond to construct the seven-membered ring.

The synthesis of the clobenzepam backbone generally begins with the construction of a key intermediate, 8-chloro-5,10-dihydro-11H-dibenzo[b,e] Current time information in Bangalore, IN.naarini.comdiazepin-11-one. ijpsnonline.comnih.govcphi-online.com This intermediate is then alkylated to introduce the dimethylaminoethyl side chain at the N-10 position.

Several strategies exist for synthesizing the dibenzodiazepinone core, starting from readily available precursors:

From o-Phenylenediamines and Arylboronic Acids: A sequential approach involves the Chan-Lam C-N coupling of an o-phenylenediamine (B120857) derivative with a 2-bromophenylboronic acid. nih.gov For a chloro-substituted final product, a starting material like 4-chloro-o-phenylenediamine can be used. This creates an o-(2-bromophenyl)aminoaniline intermediate. nih.gov

From o-Phenylenediamines and Dihaloarenes: A similar strategy uses a Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular aminocarbonylation. nih.gov

From Anthranilic Acid Derivatives: The Ullmann condensation represents a classical approach. wikipedia.orgnih.gov This method can involve the coupling of a substituted anthranilic acid (2-aminobenzoic acid) with a suitable aryl halide. For the dibenzodiazepine structure, an intermediate such as 2-(phenylamino)benzoic acid is key. rsc.orgnih.govchemeo.com

Once the 7-chloro-5,10-dihydro-11H-dibenzo[b,e] Current time information in Bangalore, IN.naarini.comdiazepin-11-one intermediate is formed, the final step before salt formation is the introduction of the side chain. This is typically achieved by N-alkylation using 2-dimethylaminoethyl chloride.

A summary of key materials is presented below.

Interactive Data Table: Key Starting Materials and Intermediates| Compound Name | Role in Synthesis | CAS Number |

|---|---|---|

| 4-Chloro-o-phenylenediamine | Starting material for chlorinated backbone | 95-83-0 |

| 2-Bromophenylboronic acid | Coupling partner for C-N bond formation | 5855-98-1 |

| o-(2-Bromophenyl)aminoaniline | Intermediate for cyclization | N/A |

| 2-(Phenylamino)benzoic acid | Intermediate for Ullmann condensation route | 91-40-7 |

| 8-Chloro-5,10-dihydro-11H-dibenzo[b,e] Current time information in Bangalore, IN.naarini.comdiazepin-11-one | Core structural intermediate | 50892-62-1 |

| 2-Dimethylaminoethyl chloride hydrochloride | Alkylating agent for side chain introduction | 4584-46-7 |

| Clobenzepam | Final product (free base) | 1159-93-9 |

The formation of the seven-membered diazepine (B8756704) ring is the most critical step in the synthesis. This intramolecular cyclization can be performed using several catalytic systems and conditions.

Palladium-Catalyzed Carbonylative Cyclization: A modern and efficient method involves a palladium-catalyzed intramolecular aminocarbonylation of an intermediate like o-(2-bromophenyl)aminoaniline. nih.gov This reaction often uses a carbon monoxide surrogate, such as molybdenum hexacarbonyl (Mo(CO)₆), to avoid handling toxic CO gas. nih.gov The reaction is typically carried out in a high-boiling polar solvent like DMF at elevated temperatures (e.g., 130 °C). nih.gov

A typical catalytic system for this cyclization includes:

Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) nih.gov

Ligand: A phosphine (B1218219) ligand such as XantPhos or DPEPhos researchgate.net

Base: An organic base like triethylamine (B128534) (Et₃N) nih.gov

CO Source: Mo(CO)₆ nih.gov

Ullmann-Type Cyclization: The classical Ullmann condensation involves copper-catalyzed intramolecular C-N bond formation. wikipedia.orgnih.gov For example, a substituted 2-aminodiphenylamine-2'-carboxylic acid can be cyclized to form the dibenzodiazepinone ring. Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern modifications use soluble copper catalysts with ligands like L-proline or diamines, allowing for milder reaction conditions. nih.govsemanticscholar.org

Other Cyclization Methods: The cyclization of an appropriate anthranilic acid derivative can also be promoted by reagents like polyphosphoric acid (PPA) under reflux conditions. farmaciajournal.com For related structures, phosphorous oxychloride is also used to facilitate cyclization. google.com

The final step in the synthesis is the conversion of the clobenzepam free base into its more stable and soluble hydrochloride salt. This is a standard acid-base reaction. The process generally involves dissolving the purified clobenzepam base in a suitable organic solvent, such as diethyl ether or an alcohol. rsc.org Subsequently, a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise. rsc.org The hydrohalogenation reaction leads to the precipitation of clobenzepam hydrochloride, which can then be isolated by filtration, washed with a cold solvent to remove residual acid, and dried. rsc.org

Advanced Synthetic Approaches and Process Optimization Research

Research in benzodiazepine (B76468) synthesis is increasingly focused on improving efficiency, safety, and environmental sustainability, as well as minimizing the generation of impurities.

While specific green chemistry literature for clobenzepam is scarce, principles developed for other benzodiazepines are applicable. Key strategies include:

Use of Safer Reagents: The use of molybdenum hexacarbonyl (Mo(CO)₆) as a solid carbon monoxide surrogate in carbonylative cyclizations is a significant safety and handling improvement over using highly toxic CO gas. nih.gov

Catalyst Recyclability: Research on other benzodiazepines has demonstrated the use of magnetically separable nanocatalysts (e.g., CuFe₂O₄) that can be easily recovered and reused, reducing costs and catalyst waste.

Benign Solvents: The use of less toxic and more environmentally friendly solvents, such as ethanol (B145695) or even water, is a core principle being applied to heterocyclic synthesis. farmaciajournal.com

Impurity profiling and control are critical for pharmaceutical manufacturing. In the synthesis of dibenzodiazepines like clozapine, a structurally related compound, several process-related impurities have been identified. ijpsnonline.com These often arise from side reactions or unreacted intermediates.

Common Impurities and Their Sources:

Unreacted Intermediates: A major impurity can be the core lactam itself, for instance, 8-chloro-5,10-dihydro-11H-dibenzo[b,e] Current time information in Bangalore, IN.naarini.comdiazepin-11-one, if the N-alkylation step is incomplete. ijpsnonline.com

Side-Reaction Products: In coupling reactions, various side products can form. For example, one-pot syntheses can sometimes lead to several impurities that are difficult to separate, necessitating a switch to a stepwise process to achieve higher purity. nih.gov

Dimers and Trimers: In syntheses of related benzodiazepines like clonazepam, the formation of dimer impurities is a known issue that can be mitigated by controlling reaction conditions. google.com

Strategies for Impurity Control:

Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, and stoichiometry is crucial. The use of one-pot methods, while efficient, can sometimes lead to more impurities if not properly optimized. nih.govresearchgate.net

Continuous Flow Synthesis: For related compounds like clonazepam, continuous flow reactors have been shown to significantly reduce the formation of dimer impurities and improve product purity. google.com This technology allows for precise control over reaction time and heat transfer, minimizing side reactions. google.com

Robust Purification: Development of effective purification schemes, often involving column chromatography and recrystallization, is essential to remove both organic and inorganic impurities to meet pharmacopoeial standards. farmaciajournal.com

Synthesis of Related Benzodiazepine Analogues for Structure-Activity Relationship (SAR) Studies

The exploration of benzodiazepine analogues is a cornerstone of medicinal chemistry, aimed at elucidating the structural requirements for specific biological activities and developing new agents with improved therapeutic profiles. Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound's chemical structure to observe the resulting changes in its pharmacological effects. For 1,4-benzodiazepines like clobenzepam, these studies have been crucial in identifying the key molecular features responsible for their various activities, including anxiolytic, anticonvulsant, and even antimicrobial or antiparasitic effects. nih.govgpatindia.com

The synthesis of analogues typically begins from a common precursor, often an appropriately substituted 2-aminobenzophenone, which allows for variations at different positions of the benzodiazepine nucleus. journalcra.com General synthetic strategies are adapted to introduce a diverse array of functional groups around the core scaffold, enabling a thorough investigation of the SAR.

Key findings from SAR studies on 1,4-benzodiazepine (B1214927) analogues reveal the critical role of specific substitutions:

Ring A (Fused Benzene (B151609) Ring): The presence of an electronegative group at the C7 position is a well-established requirement for potent anxiolytic activity. gpatindia.com In clobenzepam and diazepam, this is a chlorine atom, while in clonazepam, it is a nitro group. Conversely, introducing substituents at positions C6, C8, or C9 tends to diminish this activity. gpatindia.com For other biological targets, however, substitutions at different positions can be advantageous. For instance, in a series of TIBO (tetrahydroimidazo[4,5,1-jk] nih.govresearchgate.net-benzodiazepinone) analogues studied for anti-HIV-1 properties, substitutions with groups like halogens, thiomethyl, or methyl at the 8-position resulted in a significant improvement in potency. researchgate.net

The Amide Moiety (N1-C2=O): The integrity of the N1-H and C2-carbonyl group is considered a principal pharmacophoric unit for the schistosomicidal activity of 1,4-benzodiazepines. nih.govresearchgate.net Research on meclonazepam (B1676132) analogues demonstrated that substitutions on the amide nitrogen at the N1 position are not tolerated, leading to a loss of this specific activity. nih.govresearchgate.net

Position C3: Modifications at the C3 position have proven to be a fruitful strategy for dissociating desired therapeutic effects from unwanted side effects. researchgate.net For example, meclonazepam, the 3-methyl derivative of clonazepam, is a known schistosomicidal agent but its clinical use was hampered by central nervous system side effects. nih.gov The synthesis of further analogues revealed that introducing a hydroxyl group at the C3 position could yield compounds that retain potent antiparasitic activity while being significantly less sedating in animal models. wisconsin.edu This highlights the potential of C3 modifications to refine the pharmacological profile of benzodiazepine derivatives.

Position C5 (Phenyl Ring): An aromatic or heteroaromatic ring at the C5 position is generally considered necessary for binding and activity. gpatindia.com The substitution pattern on this phenyl ring can also modulate activity. Studies on 2,3-benzodiazepine analogues, which act as AMPAR antagonists, have explored the functional consequences of placing halogen substituents at different positions on the C5-phenyl ring, such as comparing ortho- versus meta-chlorophenyl groups. acs.org

The synthesis of entirely new fused-ring systems based on the benzodiazepine structure has also been explored to investigate novel biological activities. For example, a series of tetracyclic quino[7,8-b] nih.govresearchgate.netbenzodiazepine derivatives have been synthesized and evaluated for antimicrobial properties. mdpi.comresearchgate.net These studies found that such analogues displayed interesting antibacterial activity, primarily against Gram-positive strains. mdpi.comresearchgate.net

The table below summarizes key structure-activity relationships for various 1,4-benzodiazepine analogues based on findings from multiple research endeavors.

Interactive Data Table: Structure-Activity Relationships of Benzodiazepine Analogues

| Position of Substitution | Type of Substituent / Modification | Effect on Biological Activity | Reference Compound(s) / Activity | Citation |

| N1 | Substitution on the amide nitrogen | Not tolerated; loss of activity | Schistosomicidal Activity | nih.govresearchgate.net |

| C3 | Introduction of a hydroxyl (-OH) group | Retained antiparasitic effect, but with significantly reduced sedation | Schistosomicidal Activity | wisconsin.edu |

| C3 | Addition of a methyl (-CH₃) group | Potent schistosomicidal effect, but with CNS side effects | Schistosomicidal Activity | nih.gov |

| C5 | Phenyl group | Essential for anxiolytic activity | Anxiolytic Activity | gpatindia.com |

| C7 | Electronegative group (e.g., -Cl, -NO₂) | Increases functional anxiolytic activity | Anxiolytic Activity | gpatindia.com |

| C6, C8, C9 | Electronegative group | Decreases functional anxiolytic activity | Anxiolytic Activity | gpatindia.com |

| C8 | Halogen, thiomethyl, or methyl group | Increased potency | Anti-HIV-1 Activity (TIBO Analogues) | researchgate.net |

These synthetic and SAR studies are crucial for rational drug design, guiding the development of new benzodiazepine-based molecules with enhanced potency, greater selectivity, and improved safety profiles for a wide range of therapeutic applications.

Molecular Mechanisms of Action and Pharmacological Modulations

GABAergic System Modulation by Clobenzepam (B72821) Hydrochloride

Clobenzepam hydrochloride's primary mechanism of action involves the modulation of the Gamma-Aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system (CNS). benzoinfo.com Its effects are mediated through specific interactions with GABA-A receptors.

This compound functions as a positive allosteric modulator of GABA-A receptors. wikipedia.org It binds to a site on the receptor that is distinct from the GABA binding site. pharmgkb.org This binding event does not activate the receptor directly but enhances the receptor's affinity for GABA. drugbank.compatsnap.com This potentiation of GABA's natural effect leads to a more significant inhibitory response in the neuron. pharmgkb.orgwikipedia.org

GABA-A receptors are pentameric structures composed of various subunits. mdpi.comnih.gov The specific subunit composition determines the pharmacological properties of the receptor. Research indicates that clobenzepam primarily targets the α2 and γ2 subunits of the GABA-A receptor. The binding site for benzodiazepines is located at the interface between these alpha (α) and gamma (γ) subunits. wikipedia.orgresearchgate.net

Different alpha subunits mediate distinct effects of benzodiazepines. researchgate.netnih.gov The selectivity of Clobenzepam for the α2 subunit is significant, as this subunit is primarily associated with the anxiolytic effects of these compounds. researchgate.netnih.gov In contrast, the α1 subunit is more closely linked to sedative effects. researchgate.net This suggests that Clobenzepam's specific interaction with α2-containing receptors is central to its anti-anxiety properties.

Table 1: GABA-A Receptor Alpha Subunit Functions

| Subunit | Associated Pharmacological Effect | Reference |

|---|---|---|

| α1 | Sedative, Anticonvulsant | researchgate.netnih.gov |

| α2 | Anxiolytic | researchgate.netnih.gov |

| α3 | Anxiolytic | researchgate.net |

| α5 | Anxiolytic | researchgate.net |

This table summarizes the primary functions associated with different GABA-A receptor alpha subunits as identified in preclinical research.

The binding of Clobenzepam to the GABA-A receptor enhances the effect of GABA, leading to an increased frequency of the receptor's chloride ion channel opening. wikipedia.orgnih.gov This results in a greater influx of negatively charged chloride ions into the neuron. benzoinfo.comdrugbank.compatsnap.com The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold required to fire an action potential. drugbank.compatsnap.com This enhanced inhibition of synaptic transmission across the CNS produces a calming effect on the brain, which underlies the anxiolytic, anticonvulsant, and muscle relaxant properties of the compound. wikipedia.org

Investigation of Non-GABAergic Receptor Interactions

This compound exhibits notable antagonist activity at the Histamine-1 (H1) receptor. This action is responsible for antipruritic (anti-itch) and anti-allergic effects. The interaction with H1 receptors is a distinguishing feature compared to many other benzodiazepines and may contribute to its sedative properties. nih.govresearchgate.net The dual activity as both a GABA-A modulator and an H1 antagonist gives Clobenzepam a unique pharmacological profile.

While some benzodiazepines, such as clonazepam, have been shown to have activity within the serotonergic system by increasing serotonin (B10506) synthesis, current scientific literature does not provide significant evidence of a direct or primary modulatory role for this compound on the serotonin system. nih.gov One analysis noted that a different benzodiazepine (B76468) derivative, clocapramine, acts on serotonin receptors, but this is distinct from Clobenzepam. Another study identified a compound with a diazepinoquinoline structure, similar to Clobenzepam, that inhibited serotonin reuptake, but this was not Clobenzepam itself. Therefore, further research is required to determine if Clobenzepam has any clinically relevant interactions with serotonergic pathways.

Table 2: Summary of Receptor Interactions for this compound

| Receptor Target | Type of Interaction | Resulting Effect | Reference |

|---|---|---|---|

| GABA-A (α2/γ2) | Positive Allosteric Modulator | Enhanced inhibitory neurotransmission, Anxiolysis |

| Histamine-1 (H1) | Antagonist | Antihistaminic effects (anti-allergic, anti-pruritic) | |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine |

| Alprazolam |

| This compound |

| Clocapramine |

| Clonazepam |

| Diazepam |

| Dimetindene |

| Dopamine (B1211576) |

| Ethanol (B145695) |

| Fexofenadine |

| Flurazepam |

| Gamma-Aminobutyric acid (GABA) |

| Histamine |

| L-838,417 |

| Lorazepam |

| N-desmethylclobazam |

| Norepinephrine |

| Pyrilamine |

| Serotonin |

| Terfenadine |

Structure-Activity Relationships (SAR) in this compound and Related Benzodiazepines

The pharmacological effects of this compound and other benzodiazepines are intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies investigate how the three-dimensional arrangement of a molecule and its functional groups influence its interaction with the target receptor, in this case, the γ-aminobutyric acid type A (GABA-A) receptor. These studies are fundamental to understanding the potency, selectivity, and therapeutic profile of this class of drugs.

The quintessential structure of clinically significant benzodiazepines consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. neupsykey.com This core scaffold contains several key moieties that are critical for high-affinity binding to the benzodiazepine site on the GABA-A receptor, which is located at the interface between the α and γ subunits. nih.govwikipedia.org

Key structural features essential for receptor affinity include:

The 1,4-Benzodiazepine (B1214927) Core : The fusion of a benzene ring (Ring A) and a diazepine ring (Ring B) forms the fundamental scaffold. neupsykey.com This core structure is crucial for orienting the other functional groups correctly within the receptor's binding pocket.

5-Aryl Substituent (Ring C) : Most clinically important benzodiazepines feature a phenyl group at the C5 position. neupsykey.com While not considered absolutely essential for binding, this aromatic ring is thought to contribute to the affinity through hydrophobic interactions within the receptor site. semanticscholar.org However, substitutions at the para-position of this phenyl ring can lead to a decrease in agonist activity. gpatindia.com

Amide Moiety : Research has identified the amide group within the diazepine ring, specifically the [N(1)H-C(2)(=O)] substructure, as a principal pharmacophoric unit. nih.gov The carbonyl group at C2 is a particularly notable feature in the infrared spectrum of benzodiazepines. mdpi.com

Electronegative Group at C7 : A substituent at the C7 position of Ring A is a critical determinant of potency. ub.edu The presence of an electron-withdrawing group, such as a halogen (e.g., chlorine in clobenzepam) or a nitro group, significantly enhances the anxiolytic and hypnotic activity. gpatindia.comub.edu

Modifying the basic benzodiazepine structure by adding or changing substituents at various positions can dramatically alter the molecule's pharmacological properties, including its binding affinity, efficacy, and duration of action. ub.edu

Position 7 : This is the most favorable position for substitution to enhance potency. ub.edu An electronegative group is crucial for anxiolytic activity. gpatindia.com For example, a nitro group (-NO2) tends to confer hypnotic action (e.g., nitrazepam), while a halogen (-X) is associated with anxiolytic action (e.g., lorazepam). ub.edu

Positions 6, 8, and 9 : Any substitution at these positions on Ring A generally leads to a decrease in biological activity. gpatindia.comub.edu

Position 1 : Substitution at the N1 position of the diazepine ring is tolerated, but the nature of the substituent is important. Small alkyl groups, like the methyl group in diazepam, are common. However, some studies indicate that the N1 position should remain unsubstituted for certain activities, as substitution can be detrimental. nih.gov

Position 3 : The introduction of a hydroxyl group at the C3 position, as seen in oxazepam and lorazepam, generally results in compounds that are metabolized more quickly through glucuronidation. neupsykey.com Stereochemistry at this position can be critical; for instance, studies on chiral methyl groups at C3 have shown that R and S isomers can have vastly different binding affinities and functional activities, suggesting specific steric constraints within the binding pocket. nih.gov

Position 2' of Ring C : An electron-withdrawing substituent, such as a halogen (e.g., chlorine or fluorine), at the 2' (ortho) position of the C5 phenyl ring can increase potency. semanticscholar.orgnih.gov

The following table summarizes the general effects of substitutions on the activity of 1,4-benzodiazepines.

| Position | Substituent | Impact on Activity | Example Compound(s) |

| C7 | Electron-withdrawing group (e.g., -Cl, -NO₂) | Increases potency and anxiolytic/hypnotic activity. gpatindia.comub.edu | Clonazepam, Diazepam, Lorazepam |

| C6, C8, C9 | Any substituent | Decreases activity. gpatindia.comub.edu | N/A |

| N1 | Small alkyl group (e.g., -CH₃) | Generally tolerated; can influence metabolism. neupsykey.com | Diazepam |

| N1 | Unsubstituted (-H) | May be essential for certain biological activities. nih.gov | Nordazepam |

| C3 | Hydroxyl group (-OH) | Facilitates faster metabolism and excretion. neupsykey.com | Oxazepam, Temazepam |

| C2' (ortho) | Electron-withdrawing group (e.g., -Cl, -F) | Increases potency. semanticscholar.org | Clonazepam |

| C4' (para) | Any substituent | Decreases agonist activity. gpatindia.com | N/A |

This table presents generalized SAR findings for the 1,4-benzodiazepine class.

In recent years, molecular modeling and computational chemistry have become indispensable tools for elucidating the SAR of benzodiazepines. nih.gov These methods provide insights into the molecular interactions between ligands and the GABA-A receptor that are often difficult to obtain through experimental techniques alone. mdpi.com

Homology Modeling : Due to the lack of a high-resolution crystal structure for the entire human GABA-A receptor, researchers often construct homology models based on the structures of related proteins, such as other Cys-loop receptors like the glutamate-gated chloride channel (GluCl). plos.org These models serve as a structural framework to study ligand binding. A unified model of the GABA-A receptor has been developed that incorporates the binding sites for both the natural agonist (GABA) and benzodiazepines, which can be used to guide the design of new modulators. plos.org

Molecular Docking : Docking simulations are used to predict the preferred orientation (binding mode) of a benzodiazepine within the receptor's binding pocket. eurjchem.com These studies help rationalize why certain structural features are important for affinity. For example, computational docking has been used to investigate different binding mode hypotheses for diazepam, suggesting that not all benzodiazepines may bind in the exact same way. nih.govacs.org This highlights that a "common" binding mode for all benzodiazepines may be an oversimplification. nih.gov

Quantum Chemistry Methods : Techniques like Density Functional Theory (DFT) are employed to study the electronic properties of benzodiazepine molecules, such as their electrostatic potential and orbital energies. eurjchem.comnih.gov This information helps in understanding the nature of the interactions (e.g., electrostatic, van der Waals) that stabilize the ligand-receptor complex. mdpi.comnih.gov DFT has been used to assess the structural parameters and vibrational frequencies of various benzodiazepine derivatives. nih.gov

These computational approaches, when combined with experimental data, provide a powerful platform for understanding SAR, rationalizing the activity of existing drugs like clobenzepam, and designing new compounds with improved therapeutic profiles. plos.org

Preclinical Pharmacological Investigations and Mechanistic Research

In Vitro Studies on Cellular and Receptor Responses

In vitro studies are crucial for elucidating the molecular mechanisms by which drugs exert their effects. For benzodiazepines, these studies typically focus on their interaction with receptors and ion channels in isolated biological systems.

Benzodiazepines are known to exert their pharmacological effects by binding to the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. benzoinfo.comnih.gov Receptor binding assays are utilized to determine the affinity and specificity of a compound for its target receptor.

These assays typically involve the use of radiolabeled ligands that bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound (in this case, a benzodiazepine), researchers can determine the binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki).

Chronic exposure to benzodiazepines has been shown in some studies to alter receptor binding. For example, long-term exposure of cerebral cortical cell cultures to clonazepam resulted in a reduction in benzodiazepine (B76468) receptor binding, which was attributed to a decreased affinity of the high-affinity binding site. nih.gov

Table 1: General Benzodiazepine Receptor Binding Characteristics

| Parameter | Description | Typical Finding for Benzodiazepines |

|---|---|---|

| Primary Target | The main receptor the drug binds to. | GABA-A Receptor |

| Binding Site | The specific location on the receptor. | Benzodiazepine Allosteric Site |

| Effect of Binding | The consequence of the drug-receptor interaction. | Positive allosteric modulation, increasing GABA's affinity. drugbank.com |

| Affinity | The strength of the binding. | Varies among different benzodiazepines, generally in the nanomolar range. |

This table represents generalized information for the benzodiazepine class due to the lack of specific data for clobenzepam (B72821) hydrochloride.

The binding of benzodiazepines to the GABA-A receptor leads to the modulation of an integral ion channel. The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl-). researchgate.net

When GABA binds to the GABA-A receptor, the chloride channel opens, allowing an influx of negatively charged chloride ions into the neuron. This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus inhibiting neurotransmission. drugbank.com

Benzodiazepines enhance this effect by increasing the frequency of the chloride channel opening when GABA is bound. nih.gov This leads to a greater influx of chloride ions and a more pronounced inhibitory effect. Electrophysiological techniques, such as patch-clamp recordings on cultured neurons, are used to study these ion channel modulatory effects directly. europeanpharmaceuticalreview.com These studies can measure the changes in chloride current in response to the application of GABA and a benzodiazepine.

While specific data on clobenzepam hydrochloride's effect on ion channel modulation is not available, the fundamental mechanism for benzodiazepines is the potentiation of GABA-induced chloride conductance. researchgate.net

In Vivo Animal Model Studies for Mechanistic Elucidation

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a drug and for elucidating the underlying neurobiological mechanisms.

A variety of animal models are used to investigate the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are all linked to the modulation of neurotransmitter systems, primarily the GABAergic system.

Common behavioral models include:

Elevated Plus Maze: This test is widely used to assess anxiety-like behavior in rodents. Anxiolytic drugs like benzodiazepines typically increase the time spent in the open arms of the maze. nih.gov

Light-Dark Box Test: This model also assesses anxiety. Anxiolytic compounds increase the time spent in the brightly lit compartment.

Inhibitory Avoidance Task: This model is used to study learning and memory. Some studies have shown that benzodiazepines can have memory-enhancing effects under certain experimental conditions. nih.gov

Pentylenetetrazol (PTZ)-induced Seizure Model: PTZ is a convulsant drug, and the ability of a compound to prevent or delay the onset of PTZ-induced seizures is indicative of its anticonvulsant activity. fda.gov

Studies on clonazepam in a mouse model of autism have shown that low, non-sedating doses can improve social interaction deficits. nih.gov In female rats, clonazepam has demonstrated anxiolytic effects in the elevated plus maze and has been shown to decrease grooming behavior, which can be a response to stress. nih.gov

In vivo electrophysiological studies in rodents, such as electroencephalography (EEG), allow for the investigation of a drug's effects on the electrical activity of the brain. These studies can provide insights into the mechanisms underlying a drug's sedative, hypnotic, and anticonvulsant properties.

Benzodiazepines are known to produce characteristic changes in the EEG, including a decrease in alpha activity and an increase in beta activity. In humans, clonazepam has been shown to suppress the spike and wave discharge in absence seizures. fda.gov

Preclinical studies in rodents using the maximal electroshock seizure (MES) model, which induces tonic-clonic seizures, are used to evaluate the anticonvulsant efficacy of drugs. mdpi.com While specific electrophysiological data for this compound in rodent models is not available, benzodiazepines are generally effective in suppressing seizure activity in such models.

Research on Diverse Pharmacological Activities in Preclinical Settings

Beyond their well-established anxiolytic, sedative, and anticonvulsant effects, preclinical research has explored other potential pharmacological activities of benzodiazepines. Some studies have investigated the neuroprotective properties of certain benzodiazepines. A review of preclinical data suggested that clonazepam is among the drugs that warrant further study for neuroprotection in neurodegenerative diseases due to its multiple neuroprotective mechanisms. nih.gov

The pharmacological profile of any given benzodiazepine is the result of its unique pharmacokinetic and pharmacodynamic properties, including its affinity for different GABA-A receptor subtypes.

Table 2: Summary of Preclinical Pharmacological Activities of Benzodiazepines

| Pharmacological Activity | Description | Preclinical Evidence |

|---|---|---|

| Anxiolytic | Reduction of anxiety. | Demonstrated in models like the elevated plus maze and light-dark box. nih.gov |

| Anticonvulsant | Prevention or reduction of seizures. | Efficacy in chemical (e.g., PTZ) and electrical (e.g., MES) seizure models. fda.govmdpi.com |

| Sedative/Hypnotic | Induction of drowsiness and sleep. | Observed through changes in motor activity and EEG patterns. |

| Muscle Relaxant | Reduction of muscle tone and spasm. | Often assessed by rotarod tests or measures of grip strength. |

| Neuroprotective | Protection of neurons from damage or death. | Some evidence from in vitro and in vivo models for certain benzodiazepines like clonazepam. nih.gov |

This table represents generalized information for the benzodiazepine class due to the lack of specific data for this compound.

Investigations into Anticonvulsant Mechanisms in Animal Models

Detailed preclinical studies investigating the specific anticonvulsant mechanisms of this compound in animal models are not extensively documented in publicly available scientific literature. While the broader class of benzodiazepines is well-known for its anticonvulsant properties, typically mediated through the potentiation of GABAergic inhibition at the GABA-A receptor, specific data from established animal models of epilepsy (such as the maximal electroshock seizure model or the pentylenetetrazole-induced seizure model) for this compound are scarce.

Studies on Anxiolytic-Like Behavioral Responses in Animal Models

Clobenzepam, also known as Ripazepam, has been identified as a pyrazolodiazepine that demonstrated anxiolytic effects in pharmacological tests in animals. However, the compound was not marketed for human use. Specific details from preclinical behavioral studies, such as performance in the elevated plus-maze, light-dark box, or social interaction tests, which are standard for evaluating anxiolytic-like responses, are not thoroughly described in the available research. Therefore, a detailed profile of its behavioral effects in animal models remains largely uncharacterized in the scientific literature.

Research on Anti-inflammatory and Antioxidant Properties of Benzodiazepine Derivatives

Research into the broader family of benzodiazepine derivatives has revealed potential anti-inflammatory and antioxidant properties beyond their primary central nervous system effects. Studies have shown that certain benzodiazepines can modulate inflammatory responses. For instance, in a mouse air-pouch model of local inflammation, some novel scielo.brnih.govresearchgate.nettriazolo[4,3-a] scielo.brresearchgate.netbenzodiazepine derivatives significantly inhibited carrageenan-induced leukocyte recruitment in a dose-dependent manner. nih.gov This effect was associated with a significant reduction of interleukin-6 and prostaglandin (B15479496) E2 in the inflammatory exudate. nih.gov

In other animal models, such as carrageenan-induced paw edema in mice, peripheral benzodiazepine receptor ligands like PK11195 and Ro5-4864 have been shown to dose-dependently inhibit edema formation. researchgate.net Diazepam has also demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models in rats, reducing paw edema and serum nitric oxide levels. One study reported a 34.6% reduction in paw edema with diazepam treatment.

Regarding antioxidant activity, various 1,5-benzodiazepine derivatives have been evaluated using spectrophotometric assays. The ability of these compounds to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), has been quantified, yielding IC50 values that indicate their antioxidant potential. scielo.br Although often less potent than standards like Trolox, these findings suggest that the benzodiazepine structure can serve as a scaffold for developing compounds with notable antioxidant capabilities. scielo.br

Table 1: Anti-inflammatory Activity of Select Benzodiazepine Derivatives in Animal Models

| Compound/Derivative | Animal Model | Effect | Effective Dose/ID50 |

|---|---|---|---|

| scielo.brnih.govresearchgate.nettriazolo[4,3-a] scielo.brresearchgate.netbenzodiazepine derivatives | Mouse air-pouch model (Carrageenan-induced) | Inhibition of leukocyte recruitment | Starting from 50 mg/kg |

| PK11195 | Mouse paw edema (Carrageenan-induced) | Inhibition of edema | ID50 of 0.009 mg/kg |

| Ro5-4864 | Mouse paw edema (Carrageenan-induced) | Inhibition of edema | ID50 of 0.04 mg/kg |

| Diazepam | Rat paw edema (Carrageenan-induced) | 34.6% reduction in edema | Not specified |

Exploration of Novel Pharmacological Targets and Effects (e.g., schistosomicidal activity of analogues)

Exploratory research has identified novel pharmacological targets for benzodiazepine analogues, extending their potential therapeutic applications. A significant area of this research is the investigation of their schistosomicidal activity against the parasitic flatworms that cause schistosomiasis. nih.gov The benzodiazepine analogue Meclonazepam (B1676132), the 3-methyl-derivative of clonazepam, was identified as a potent schistosomicidal agent and was shown to be curative in a human clinical trial. nih.govnih.gov However, its development was halted due to dose-limiting sedative side effects. nih.gov

This has prompted further investigation into the structure-activity relationship of benzodiazepines to create new analogues with an improved therapeutic index, retaining antiparasitic effects while minimizing sedation. nih.gov Studies on Schistosoma mansoni in vitro have demonstrated that active benzodiazepine analogues cause paralysis and extensive damage to the parasite's outer covering, the tegument. nih.gov Research has focused on modifying the C3 position of the benzodiazepine ring system, leading to the synthesis of derivatives that are less sedating than meclonazepam in murine models but retain comparable curative potency. nih.gov For instance, analogues MYM-V-56 and MYM-III-10 were curative in infected mice at doses of 90–120 mg/kg. nih.gov This line of research demonstrates that the parasite targets for benzodiazepines are distinct from the host's GABA-A receptors that mediate sedation, opening a promising avenue for developing new antiparasitic drugs. nih.gov

Table 2: Schistosomicidal Activity of Benzodiazepine Analogues

| Compound | Model | Effect | Effective Dose |

|---|---|---|---|

| Meclonazepam (MCLZ) | Murine model of schistosomiasis | Cured infection | 30 mg/kg |

| MYM-V-56 | Murine model of schistosomiasis | Cured infection | 90-120 mg/kg |

| MYM-III-10 | Murine model of schistosomiasis | Cured infection | 90-120 mg/kg |

| Clonazepam | In vitro against S. mansoni | Causes total paralysis of worms | Not applicable |

Metabolic Pathways and Biotransformation Research

Phase I Metabolic Reactions

Phase I reactions introduce or expose functional groups on the clobenzepam (B72821) molecule, preparing it for subsequent metabolic processes. Key reactions identified in research include nitro group reduction and hydroxylation, with a significant role played by the cytochrome P450 enzyme system.

The process of nitroreduction is not exclusive to hepatic metabolism; research has indicated that gut microbial nitroreductase activity is also important for benzodiazepines containing a nitro group. nih.gov

Hydroxylation represents another Phase I metabolic route for clobenzepam and related benzodiazepines. drugbank.com This process involves the introduction of a hydroxyl (-OH) group onto the molecule, most notably at the C-3 position of the benzodiazepine (B76468) ring. nih.govdrugbank.com However, studies on the structurally similar clonazepam suggest that hydroxylation is generally considered a minor metabolic pathway compared to nitroreduction. nih.gov The hydroxylation of the parent compound and its metabolites can occur. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a pivotal role in Phase I metabolism. nih.govsimpleandpractical.com Specifically, CYP3A4 has been identified as the primary enzyme responsible for the nitroreduction of clonazepam, a close structural analog of clobenzepam. nih.govdrugbank.comsimpleandpractical.com The involvement of CYP3A4 in the metabolism of many benzodiazepines is well-established. simpleandpractical.compharmacytimes.com The activity of CYP3A4 can exhibit significant inter-individual variability, which can influence the rate of metabolism. nih.gov

Research using human liver microsomal preparations has demonstrated a correlation between CYP3A4 expression levels and the intensity of clonazepam nitroreduction. nih.gov Studies have also implicated CYP3A4 in the metabolic activation of certain nitrobenzodiazepines, which may be a factor in potential liver injury. nih.gov

| Phase I Reaction | Key Enzyme/Process | Resulting Metabolite | Significance |

| Nitro Group Reduction | Cytochrome P450 (CYP3A4), Gut Microbiota | 7-Amino Metabolite | Major metabolic pathway |

| Hydroxylation | Cytochrome P450 | 3-Hydroxy Metabolite | Minor metabolic pathway |

Phase II Metabolic Reactions: N-acetylation and Glucuronidation Studies

Following Phase I reactions, the modified clobenzepam molecule and its metabolites undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion from the body. youtube.com

The primary amine metabolite formed through nitroreduction is a substrate for N-acetyltransferase 2 (NAT2), an enzyme that catalyzes the transfer of an acetyl group to the amine. nih.govresearchgate.net This N-acetylation results in the formation of a 7-acetamido metabolite. nih.govdrugbank.com The rate of this reaction can be influenced by genetic polymorphisms in the NAT2 gene, leading to different acetylation phenotypes (e.g., slow, intermediate, and rapid acetylators). researchgate.netnih.gov

Glucuronidation is another important Phase II conjugation reaction for benzodiazepines. clinpgx.org This process involves the attachment of a glucuronic acid moiety to hydroxylated metabolites. clinpgx.org For instance, the hydroxylated metabolites of clonazepam can undergo glucuronidation. nih.gov

| Phase II Reaction | Key Enzyme | Substrate | Resulting Conjugate |

| N-acetylation | N-acetyltransferase 2 (NAT2) | 7-Amino Metabolite | 7-Acetamido Metabolite |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Hydroxylated Metabolites | Glucuronide Conjugates |

In Vitro Metabolism Studies Using Human and Animal Biological Fractions (e.g., liver microsomes, cytosolic fractions)

In vitro models are essential tools for elucidating the metabolic pathways of xenobiotics, including clobenzepam hydrochloride. nih.gov Human and animal liver microsomes are frequently used as the enzyme source for these studies because they contain a high concentration of Phase I enzymes, particularly the cytochrome P450 system. nih.govresearchgate.netresearchgate.net

Studies utilizing human liver microsomes have been instrumental in identifying the specific CYP450 isozymes involved in the metabolism of benzodiazepines like clonazepam. nih.govconsensus.app For example, experiments with human liver microsomes have confirmed the role of CYP3A4 in the nitroreduction of clonazepam. nih.gov The use of cytosolic fractions is also important, particularly for studying Phase II enzymes like N-acetyltransferases. nih.gov

In a study on the designer benzodiazepine cloniprazepam, incubation with human liver microsomes and cytosolic fractions was used to generate and identify both Phase I and Phase II metabolites, with clonazepam being a major metabolite. nih.gov This highlights the utility of these in vitro systems for predicting metabolic pathways.

Research on Microbiome Contributions to Drug Metabolism

The gut microbiome has emerged as a significant factor in the metabolism of various drugs, including benzodiazepines. nih.govyale.edu The vast and diverse microbial community in the gastrointestinal tract possesses a wide range of enzymes capable of biotransformation reactions. researchgate.net

For nitrobenzodiazepines, the gut microbiota can contribute to the reduction of the nitro group to an amine group through the action of bacterial nitroreductases. nih.gov Research has shown that gut microbes can be responsible for a substantial portion of the circulating amine metabolites of compounds like clonazepam. yale.edugutmicrobiotaforhealth.com One study found that the gut microbiota could be responsible for 20% to 80% of the circulating toxic metabolites derived from the drugs studied, including clonazepam. yale.edu

Furthermore, the gut microbiome can influence the metabolism of conjugated drug metabolites. For instance, intestinal microbes can convert glucuronidated metabolites back to their hydroxylated forms, which can then be further metabolized. researchgate.net This interplay between host and microbial metabolism underscores the complexity of drug biotransformation. microbiomepost.com

Identification and Structural Characterization of Key Metabolites for Research Purposes

The biotransformation of this compound is a complex process primarily occurring in the liver, leading to the formation of several metabolites. Research into these metabolic pathways is crucial for understanding the compound's pharmacokinetics. The primary routes of metabolism involve nitroreduction, acetylation, and hydroxylation, resulting in metabolites that are subsequently excreted. wikipedia.orgdrugbank.comresearchgate.net

The initial and most significant metabolic step is the reduction of the 7-nitro group, a characteristic feature of the parent molecule. nih.govclinpgx.org This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4. drugbank.comepiphanywellnesscenters.org The product of this nitroreduction is 7-aminoclonazepam, which is considered a major metabolite. researchgate.netepiphanywellnesscenters.org

Following the formation of 7-aminoclonazepam, a subsequent key biotransformation step is N-acetylation. nih.govclinpgx.org This process involves the addition of an acetyl group to the amino metabolite, resulting in the formation of 7-acetaminoclonazepam. wikipedia.orgresearchgate.net

Hydroxylation represents another, albeit generally minor, metabolic pathway for this compound and its metabolites. drugbank.comresearchgate.net This process can occur at the C-3 position of the benzodiazepine ring, leading to the formation of hydroxylated derivatives. drugbank.com For instance, 3-hydroxyclonazepam has been identified as a metabolite. wikipedia.org Furthermore, the primary metabolites can also undergo hydroxylation. researchgate.net

The metabolites of this compound are typically excreted in the urine as both free compounds and conjugates, such as glucuronides and sulfates. drugbank.com Research has shown that a significant portion of the administered dose is eliminated as metabolites through both urine and feces. drugbank.com

For research purposes, the identification and structural characterization of these metabolites are essential. Techniques such as mass spectrometry and chromatography are employed to isolate and identify these compounds in biological samples. The structural elucidation of these metabolites provides a clearer picture of the biotransformation processes involved.

Below is a data table summarizing the key metabolites of this compound identified through research.

| Metabolite Name | Parent Compound | Metabolic Pathway | Key Structural Feature |

| 7-Aminoclonazepam | This compound | Nitroreduction | Amino group at the 7-position |

| 7-Acetaminoclonazepam | 7-Aminoclonazepam | N-acetylation | Acetamido group at the 7-position |

| 3-Hydroxyclonazepam | This compound | Hydroxylation | Hydroxyl group at the 3-position |

Based on the comprehensive search for "this compound," it has been determined that there is a significant lack of specific analytical methodology data for this particular compound in the available scientific literature. The search results consistently yield information for a different, though structurally related, benzodiazepine, Clonazepam .

Due to the strict requirement to focus solely on this compound and the absence of relevant research findings for this specific compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Attempting to extrapolate data from Clonazepam or other benzodiazepines would violate the core instructions and lead to an inaccurate and misleading article.

Therefore, the requested article on the "Advanced Analytical Methodologies for Research and Characterization" of This compound cannot be provided at this time. It is recommended to verify the compound name or provide specific literature references if the focus must remain exclusively on this compound.

Advanced Analytical Methodologies for Research and Characterization

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry in Metabolomics Research

High-resolution mass spectrometry (HRMS) is a critical tool in metabolomics for identifying and quantifying metabolites in biological systems. Techniques such as liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) allow for the precise determination of elemental compositions and the identification of unknown compounds in complex matrices. In the context of drug metabolism studies, HRMS is instrumental in characterizing metabolic pathways.

However, a review of scientific literature indicates a lack of specific metabolomics studies on Clobenzepam (B72821) hydrochloride using HRMS. While related benzodiazepines have been investigated to identify their metabolic fate, dedicated research detailing the metabolites of Clobenzepam hydrochloride through high-resolution mass spectrometry is not presently available.

Spectroscopic and Electrochemical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Specific NMR spectroscopic data for this compound, which would be essential for confirming its chemical structure and for the characterization of potential impurities or degradation products, is not published in readily accessible scientific journals or databases. While NMR is a standard method for the structural analysis of benzodiazepines, dedicated studies applying it to this compound are not documented.

UV-Vis Spectrophotometry in Purity and Concentration Determinations

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds, based on their absorption of ultraviolet and visible light. It is a straightforward and cost-effective method for determining the concentration of a substance in solution and assessing its purity.

There are no specific published UV-Vis spectrophotometric methods detailing the determination of purity or concentration for this compound. Research articles establishing parameters such as the wavelength of maximum absorbance (λmax), molar absorptivity, and linearity ranges for the quantification of this specific compound are not found in the available literature.

Differential Pulse Voltammetry and Other Electrochemical Techniques

Electrochemical methods, such as differential pulse voltammetry (DPV), offer high sensitivity for the detection and quantification of electroactive compounds. DPV is particularly useful for analyzing pharmaceutical compounds in various samples by measuring the current response to a series of potential pulses. This technique can provide information on the redox behavior of a molecule.

Despite the successful application of voltammetric methods for the analysis of other benzodiazepines, there is no specific research available that describes the use of differential pulse voltammetry or other electrochemical techniques for the characterization or quantification of this compound.

Sample Preparation Strategies for Complex Research Matrices

Effective sample preparation is crucial for accurate and reliable analytical results, especially when dealing with complex biological or environmental matrices.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common and effective techniques for isolating and concentrating analytes from complex samples before analysis. LLE utilizes differential partitioning of a compound between two immiscible liquid phases. SPE uses a solid sorbent to adsorb the analyte, which is then eluted with a suitable solvent, effectively cleaning up the sample and concentrating the target compound.

While numerous LLE and SPE protocols have been developed and optimized for various benzodiazepines in matrices like plasma, urine, and water, there is a notable absence of published research detailing specific LLE or SPE methods developed or validated for the extraction of this compound. Consequently, data on extraction efficiency, recovery rates, and matrix effects specific to this compound are not available.

Microextraction Techniques (e.g., Hollow Fiber Liquid Phase Microextraction - LPME)

Hollow Fiber Liquid Phase Microextraction (HF-LPME) has emerged as a powerful sample preparation tool for the extraction and pre-concentration of benzodiazepines from complex matrices such as urine, plasma, and water. nih.govnih.gov This technique is recognized for its simplicity, affordability, and high enrichment factors, while significantly reducing the consumption of organic solvents compared to traditional extraction methods. nih.govmdpi.com

The principle of HF-LPME involves the use of a porous, disposable polypropylene (B1209903) hollow fiber. lvhn.org In a typical three-phase setup, the pores of the hollow fiber wall are impregnated with a water-immiscible organic solvent, creating a supported liquid membrane (SLM). nih.govmdpi.com This fiber is placed in the aqueous sample solution (donor phase), which has been pH-adjusted to ensure the analyte is in a non-ionized state, facilitating its transfer into the organic membrane. The lumen of the hollow fiber is filled with an aqueous acceptor phase of a specific pH, designed to ionize the analyte, effectively trapping it and preventing it from returning to the organic phase. mdpi.commdpi.com The driving force for the extraction is the concentration gradient across the membrane. nih.gov

The efficiency of HF-LPME for benzodiazepine (B76468) analysis is dependent on the optimization of several key parameters. researchgate.net These include the pH of both the donor and acceptor phases, the type of organic solvent used for the SLM, the length of the hollow fiber, stirring rate of the sample, extraction time, and the ionic strength of the sample matrix. nih.gov For instance, one study on the extraction of five benzodiazepines utilized a supramolecular solvent based on decanoic acid and tetrabutylammonium (B224687) as the SLM, achieving preconcentration factors between 112 and 198. nih.gov The successful application of HF-LPME to various benzodiazepines suggests its high suitability for the analysis of this compound.

| Parameter | Optimized Condition | Reference |

| Sample (Donor) pH | Adjusted to ensure the analyte is in a neutral, non-ionized form (e.g., pH 9.0 for some benzodiazepines). | nih.gov |

| Acceptor Phase | Aqueous solution with pH adjusted to ionize and trap the analyte. | mdpi.com |

| Organic Solvent (SLM) | Supramolecular solvents (e.g., decanoic acid with tetrabutylammonium), n-dodecane, di-hexyl ether. | nih.govnih.gov |

| Extraction Time | Typically ranges from 30 to 60 minutes. | nih.gov |

| Stirring Rate | Agitation is necessary to improve mass transfer; rates are optimized to avoid disrupting the membrane. | nih.gov |

| Ionic Strength | The effect of adding salt (e.g., NaCl) to the sample is investigated to enhance extraction efficiency. | nih.gov |

| Hollow Fiber | Typically polypropylene; length and inner diameter are selected based on experimental needs. | mdpi.com |

This table represents typical parameters optimized for benzodiazepine analysis using HF-LPME, which would be applicable for developing a method for this compound.

Enzymatic Hydrolysis in Metabolite Sample Preparation

In toxicological and metabolic studies, benzodiazepines like this compound are extensively metabolized in the body. A primary metabolic pathway is conjugation with glucuronic acid, forming pharmacologically inactive glucuronide metabolites that are more water-soluble and readily excreted in urine. lvhn.orgresearchgate.net These conjugated metabolites are often present in much higher concentrations than the parent drug, but they can be challenging to detect directly using standard analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.gov

Therefore, a critical step in sample preparation for the analysis of benzodiazepine metabolites from biological samples, particularly urine, is the cleavage of this glucuronide bond. researchgate.net Enzymatic hydrolysis is the preferred method for this deconjugation process as it is highly specific and proceeds under mild conditions, preventing the degradation of the target analytes that can occur with harsh chemical hydrolysis. mdpi.comresearchgate.net The enzyme most commonly used for this purpose is β-glucuronidase. sigmaaldrich.com

| Parameter | Optimized Condition | Reference |

| Enzyme Source | Recombinant β-glucuronidase, Helix pomatia β-glucuronidase. | oup.comnih.gov |

| Incubation Temp. | Varies by enzyme; 55-65°C for traditional enzymes, room temperature (RT) for some recombinant enzymes. | lvhn.orgoup.com |

| Incubation Time | Varies by enzyme and temperature; 2 hours for H. pomatia, 5-45 minutes for recombinant enzymes. | oup.comnih.gov |

| pH | Typically buffered to the optimal pH for the specific enzyme used (e.g., pH 4.5-5.0 for H. pomatia, pH 6.8 for some recombinant enzymes). | oup.comsigmaaldrich.comnih.gov |

| Analyte Recovery | Often >90% for complete hydrolysis. | oup.com |

This table summarizes typical conditions for the enzymatic hydrolysis of benzodiazepine glucuronides, which are foundational for developing protocols for this compound metabolites.

Future Directions and Emerging Research Areas

Development of Novel Benzodiazepine (B76468) Derivatives with Enhanced Receptor Subtype Selectivity

The therapeutic actions of benzodiazepines are mediated through their interaction with γ-aminobutyric acid type A (GABAA) receptors. However, these receptors are not a single entity but a family of subtypes, assembled from a variety of subunits (e.g., α, β, γ). nih.gov Different subtypes are associated with distinct physiological effects. For instance, α1-containing GABAA receptors are primarily linked to sedative effects, whereas α2-containing receptors are associated with anxiolytic actions. nih.gov

A significant frontier in medicinal chemistry is the design of novel benzodiazepine derivatives that exhibit high selectivity for specific GABAA receptor subtypes. The goal is to develop compounds that can provide targeted therapeutic benefits, such as anxiolysis, without the undesirable side effects like sedation or dependence, which are associated with non-selective benzodiazepines. nih.govfrontiersin.org Future research will likely focus on modifying the core benzodiazepine structure, as seen in clobenzepam (B72821), to create ligands that preferentially bind to α2/α3 subunits over α1. This could lead to the development of non-sedating anxiolytics. cardiff.ac.uk

Furthermore, emerging research is exploring benzodiazepine scaffolds that target entirely different receptor systems. For example, novel 2,3-benzodiazepine derivatives have been investigated for their modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are involved in excitatory neurotransmission. mdpi.com This line of inquiry opens up the possibility of developing benzodiazepine-related compounds for neurological conditions linked to excitotoxicity, a significant departure from their traditional role as GABAergic modulators. mdpi.com

| Receptor Subtype | Associated Primary Function(s) | Therapeutic Goal of Selectivity |

| α1-GABAA | Sedation, amnesia, anticonvulsant effects | Reduce sedative and amnesic side effects in anxiolytics. |

| α2-GABAA | Anxiolysis, muscle relaxation | Enhance anxiolytic effects without sedation. |

| α3-GABAA | Anxiolysis, muscle relaxation | Contribute to anxiolytic and myorelaxant properties. |

| α5-GABAA | Learning and memory, tolerance development | Develop cognitive enhancers or mitigate tolerance. |

| AMPA Receptors | Excitatory synaptic transmission | Modulate excitotoxicity in various neurological disorders. |

Integration of Computational Chemistry and In Silico Modeling for Targeted Drug Design Research

Modern drug discovery heavily relies on computational chemistry and in silico modeling to accelerate the identification and optimization of lead compounds. nih.gov These approaches are particularly valuable for designing novel benzodiazepine derivatives with specific properties. Future research on compounds like clobenzepam will increasingly integrate these methods.

Key in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. uantwerpen.be For benzodiazepines, 3D-QSAR models can predict the binding affinity of new derivatives to GABAA receptor subtypes, guiding chemists to synthesize the most promising candidates. researchgate.net

Molecular Docking: This technique simulates the interaction between a ligand (e.g., a clobenzepam derivative) and the binding site of a target protein (e.g., a GABAA receptor subtype). uantwerpen.be It helps predict the binding conformation and affinity, providing insights into the structural basis of selectivity.

Virtual Screening: Researchers can screen vast libraries of virtual compounds against a biological target to identify potential hits. eddc.sg This allows for the rapid exploration of a wide chemical space to find novel scaffolds that may interact with benzodiazepine binding sites or other targets. eddc.sg

Machine Learning and AI: Advanced machine learning algorithms can analyze complex datasets to predict compound activity, toxicity, and pharmacokinetic properties, further refining the drug design process. nih.gov

By leveraging these computational tools, researchers can rationally design the next generation of benzodiazepines, optimizing for receptor selectivity and minimizing off-target effects before engaging in resource-intensive laboratory synthesis and testing. nih.govnih.gov

Exploration of New Methodologies for Studying Neurotransmitter Systems and Their Modulation

Understanding how a compound like clobenzepam hydrochloride modulates brain function requires sophisticated tools for observing neurotransmitter systems in action. While classical methods have provided foundational knowledge, emerging technologies offer unprecedented spatial and temporal resolution.

Future research will likely employ advanced methodologies such as:

Neuroimaging: Techniques like Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) allow for the non-invasive mapping of drug-induced changes in neurotransmitter levels and receptor occupancy in the living brain. nih.govmdpi.com This can provide a systems-level view of how clobenzepam affects neural circuits.

Genetically Encoded Sensors: The development of sensors, such as GRAB (GPCR-activation-based) sensors, allows for the real-time detection of neurotransmitters like dopamine (B1211576) and serotonin (B10506) with high precision. nih.gov These tools can be used in preclinical models to observe the immediate downstream effects of benzodiazepine receptor modulation on other critical neurotransmitter systems.

Fiber Photometry: This technique uses fiber-optic implants to record the activity of specific neuronal populations and neurotransmitter dynamics during behavioral tasks. nih.gov It can help elucidate the precise relationship between clobenzepam's modulation of GABAergic neurons and its behavioral outcomes.

These cutting-edge methods will enable a more dynamic and nuanced understanding of how clobenzepam and its derivatives modulate complex neural networks, moving beyond static binding assays to functional, circuit-level analysis. researchgate.net

| Methodology | Principle | Application in Benzodiazepine Research |

| PET/fMRI | Non-invasive imaging of brain activity and molecular targets. nih.gov | Map receptor occupancy and changes in neural circuit activity following compound administration. |

| GRAB Sensors | Genetically encoded fluorescent sensors that report neurotransmitter release in real-time. nih.gov | Measure the direct impact of GABAA modulation on dopamine, serotonin, and other systems. |

| Fiber Photometry | Records fluorescence from genetically defined neural populations via an optical fiber. nih.gov | Correlate the activity of specific neurons with behavioral effects of the compound. |

| Microdialysis | Samples extracellular fluid to measure neurotransmitter concentrations. mdpi.com | Quantify changes in neurotransmitter levels in specific brain regions. |

Research on Environmental Fate and Degradation Pathways of Benzodiazepine Compounds

The widespread use of pharmaceuticals has led to their emergence as environmental contaminants. researchgate.net Benzodiazepines, due to their persistence, are frequently detected in wastewater, surface water, and even drinking water sources. sigmaaldrich.com They are often resistant to conventional wastewater treatment processes, posing potential risks to aquatic ecosystems. researchgate.netsigmaaldrich.com

Future research must specifically address the environmental profile of this compound. Key areas of investigation include:

Environmental Persistence: Determining the half-life of clobenzepam in various environmental matrices (water, sediment, soil) under different conditions (aerobic, anaerobic). Studies on related compounds like diazepam show they can be highly recalcitrant. researchgate.net

Degradation Pathways: Identifying the transformation products of clobenzepam resulting from biotic (microbial degradation) and abiotic (photolysis, hydrolysis) processes. icm.edu.pl Advanced oxidation processes, such as UV/H₂O₂, are being explored for their ability to degrade persistent benzodiazepines, and understanding the byproducts is crucial for assessing treatment efficacy and safety. frontiersin.org

Ecotoxicology: Evaluating the potential impact of clobenzepam and its degradation products on non-target aquatic organisms. Even at low concentrations, other benzodiazepines have been shown to alter the behavior and survival of fish and other wildlife. frontiersin.org

This research is essential for a complete lifecycle assessment of the compound and for developing effective strategies to mitigate its environmental impact.

Investigation of Chemical Interactions with Biological Systems Beyond Classical Receptors

While clobenzepam is primarily understood through its action on GABAA receptors, the broader benzodiazepine scaffold may possess the ability to interact with other biological targets. Exploring these "off-target" interactions could unveil novel therapeutic applications or provide insights into previously unexplained side effects.

Emerging research areas include:

Novel Therapeutic Targets: A compelling example is meclonazepam (B1676132), a benzodiazepine derivative that has demonstrated anti-parasitic activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov This effect is unrelated to the central nervous system and suggests that the benzodiazepine structure can be adapted to interact with targets like parasitic enzymes or ion channels.

Modulation of Other Receptors: As noted earlier, some novel benzodiazepine derivatives are being designed to interact with excitatory receptors like AMPA, indicating the chemical scaffold's versatility. mdpi.com